4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid
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Overview
Description
4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid is a heterocyclic compound featuring an oxadiazole ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is facilitated by the electronic and steric properties of the tert-butyl and carboxylic acid groups, which influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-tert-Butylbenzoic Acid: Similar in having a tert-butyl group and a carboxylic acid group but lacks the oxadiazole ring.
tert-Butyl hydroperoxide: Contains a tert-butyl group but differs significantly in its functional groups and reactivity.
4-tert-Butylcatechol: Another tert-butyl substituted compound with different functional groups and applications .
Uniqueness: 4-(tert-Butyl)-1,2,5-oxadiazole-3-carboxylic Acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-tert-butyl-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(6(10)11)8-12-9-5/h1-3H3,(H,10,11) |
InChI Key |
HFPQNDFSWIKXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NON=C1C(=O)O |
Origin of Product |
United States |
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